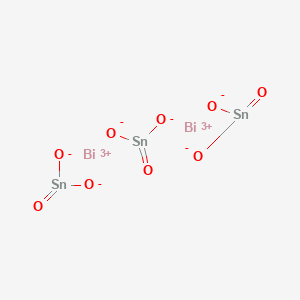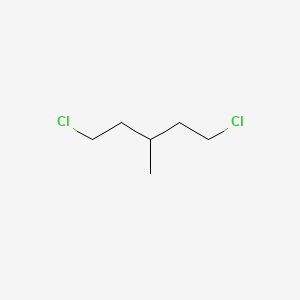
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine is a chemical compound with a unique structure that includes a pyrazine ring substituted with a chlorine atom and a guanidine group with an ethoxycarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine typically involves the reaction of 6-chloro-2-pyrazinecarboxylic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxide derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Chloro-2-pyrazinyl)-3-(methyl)guanidine
- 1-(6-Chloro-2-pyrazinyl)-3-(phenyl)guanidine
- 1-(6-Chloro-2-pyrazinyl)-3-(butyl)guanidine
Uniqueness
1-(6-Chloro-2-pyrazinyl)-3-(ethoxycarbonyl)guanidine is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it suitable for particular applications in research and industry.
Propiedades
| 114176-54-4 | |
Fórmula molecular |
C8H10ClN5O2 |
Peso molecular |
243.65 g/mol |
Nombre IUPAC |
ethyl N-[(E)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]carbamate |
InChI |
InChI=1S/C8H10ClN5O2/c1-2-16-8(15)11-5-12-14-7-4-10-3-6(9)13-7/h3-5H,2H2,1H3,(H,13,14)(H,11,12,15) |
Clave InChI |
HRYFRBYBBHAHFN-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)N/C=N/NC1=CN=CC(=N1)Cl |
SMILES canónico |
CCOC(=O)NC=NNC1=CN=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)


![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)

